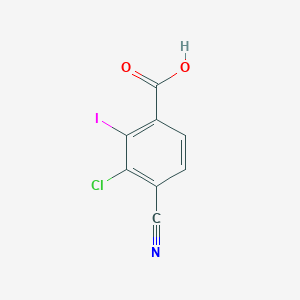

3-Chloro-4-cyano-2-iodobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Applications in Synthesis and Catalysis

3-Chloro-4-cyano-2-iodobenzoic acid plays a significant role in the field of organic synthesis and catalysis. Its utility stems from its participation in oxidative dearomatization processes, where it contributes to the regioselective dearomatization of phenols and anilines, leading to significant transformations in organic compounds. This process facilitates the creation of complex molecules with potential applications in pharmaceuticals and materials science. For instance, its involvement in hypervalent iodine chemistry highlights its role as a precursor in the synthesis of organocatalysts and in facilitating bond-forming reactions, showcasing its versatility and importance in synthetic organic chemistry (Quideau et al., 2005); (Dohi & Kita, 2009).

Role in Disinfection Byproduct Research

This chemical also finds its application in environmental science, particularly in studies related to the formation and control of disinfection byproducts (DBPs) in water treatment processes. Research focusing on the interaction of chlorine/chloramine residuals in tap water with iodized salt during cooking processes sheds light on the formation of iodinated DBPs, which are of concern due to their potential health impacts. The study provides insights into the structure, formation, and control of these DBPs, emphasizing the need for careful consideration in water treatment and cooking practices to minimize health risks (Pan et al., 2016).

Contributions to Halogen Bonding Research

Furthermore, 3-Chloro-4-cyano-2-iodobenzoic acid contributes to research on halogen bonding, a noncovalent interaction that plays a critical role in molecular recognition, crystal engineering, and the design of supramolecular architectures. Studies focusing on the relative importance of halogen bonding in structural determination highlight the impact of such interactions on the stability and conformation of molecular structures, with implications for the design of new materials and drugs (Pigge et al., 2006).

Exploration in Photodecomposition Studies

In addition to its synthetic applications, 3-Chloro-4-cyano-2-iodobenzoic acid serves as a subject in studies exploring photodecomposition mechanisms. Research in this area aims to understand the degradation pathways of chlorobenzoic acids under UV irradiation, providing valuable insights into environmental degradation processes and the potential for remediation of chlorinated organic contaminants in water bodies (Crosby & Leitis, 1969).

Mechanism of Action

Target of Action

Similar compounds such as iodobenzoic acids are known to interact with various biochemical entities .

Mode of Action

It’s known that 4-chloro-2-iodobenzoic acid, a related compound, reacts with ynamide to provide the 3,4-disubstituted isocoumarin .

Biochemical Pathways

It’s worth noting that 2-iodobenzoic acid, a related compound, can be used as a reactant in the synthesis of oligo (m-phenylene ethynylenes), (±)-lycoricidine, and various detoxifiers of organophosphorus nerve agents .

Pharmacokinetics

Iodobenzoic acids, which are structurally similar, are practically insoluble in water , which may affect their bioavailability.

Result of Action

The reaction of 4-chloro-2-iodobenzoic acid with ynamide to provide the 3,4-disubstituted isocoumarin suggests potential applications in organic synthesis .

properties

IUPAC Name |

3-chloro-4-cyano-2-iodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClINO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLVQLSNYUSUDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Cl)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1805114-09-3 |

Source

|

| Record name | 3-chloro-4-cyano-2-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2890831.png)

![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2890833.png)

![N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2890837.png)

![1-(3-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2890838.png)

![4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2890839.png)

![N-[2-(diethylamino)ethyl]-1-(3-nitrobenzenesulfonyl)piperidine-2-carboxamide](/img/structure/B2890840.png)

![N-(isoxazol-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2890844.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2890847.png)